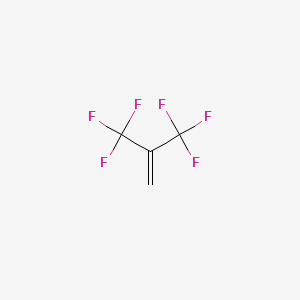

HEXAFLUOROISOBUTENE

説明

Significance in Fluorinated Organic Chemistry

The carbon-fluorine bond is the strongest single bond in organic chemistry, lending exceptional stability to organofluorine compounds. alfa-chemistry.com Hexafluoroisobutene is a prominent example of a fluorinated building block that leverages these properties. Its primary significance lies in its role as a monomer and a reactive intermediate for introducing the gem-disubstituted hexafluoroisopropyl group into various molecular structures.

One of the most notable applications of HFIB is in polymer chemistry. When copolymerized with monomers such as vinylidene fluoride (B91410) (VDF), it yields fluoropolymers with outstanding thermal stability, chemical resistance, and superior mechanical properties compared to unmodified polymers like polyvinylidene fluoride (PVDF). prudentmarkets.comyuji-material.comspecialchem.com These copolymers are utilized in high-performance applications, including the formulation of advanced fluorine coatings that offer good film-forming properties and low surface tension. yuji-material.com The branched structure of HFIB contributes to a lower surface tension in the resulting polymers compared to those made with hexafluoropropylene (HFP). yuji-material.comspecialchem.com

Beyond polymers, HFIB is a key precursor for other valuable fluorinated compounds. For instance, it can be oxidized by reagents like sodium hypochlorite (B82951) to produce hexafluoroisobutylene oxide (HFIBO), another versatile intermediate in fluorinated synthesis. wikipedia.orgresearchgate.net The reactivity of its double bond allows HFIB to participate in a variety of chemical transformations, including addition, oxidation, reduction, and insertion reactions. researchgate.net This makes it a crucial component in the synthesis of materials for diverse fields such as:

Semiconductor Manufacturing: HFIB and its derivatives are used to produce photoresist materials for microlithography, a critical process in creating high-density semiconductors. yuji-material.comacs.org It can also be employed as an electron etching gas for plasma etching. yuji-material.com

Specialty Materials: It serves as an intermediate for creating surfactants, catalysts, and electroluminescent devices. researchgate.net

Pharmaceuticals and Agrochemicals: The incorporation of fluorine atoms can significantly alter the biological properties of molecules, making HFIB a valuable starting material in the development of new drugs and crop protection agents. researchgate.netalfa-chemistry.com

Historical Context of Research on this compound

Research into fluorinated organic compounds grew significantly in the mid-20th century. While early work focused on simpler fluoroalkanes and fluoroolefins, the unique properties of more complex structures like this compound began to attract attention for specialized applications. The development of synthetic routes to produce HFIB was a key enabler of its study and application.

Early synthetic methods often involved multi-step processes. One established route starts with the reaction of hexafluoroacetone (B58046) with acetic anhydride (B1165640). wikipedia.org Over time, research has focused on developing more efficient and direct synthetic pathways. For example, methods have been devised for producing HFIB from more accessible starting materials like hexafluoropropene, which can be reacted with elemental sulfur in an aprotic solvent. google.com Another patented method describes a three-step process starting from seven-fluoroisobutenyl methyl ether. google.com

The utility of HFIB in polymerization, particularly its copolymerization with vinyl acetate (B1210297), was an area of focused research that demonstrated its potential for creating new materials. acs.org A comprehensive review of the chemistry and utility of both hexafluoroisobutylene and its derivative, hexafluoroisobutylene oxide, published in 2013, highlights the extensive body of research conducted on these compounds and their increasing importance across various industrial and scientific fields. researchgate.net The continued interest in HFIB is driven by the ongoing demand for high-performance materials in sectors like electronics, coatings, and specialty polymers. datainsightsmarket.com

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3,3,3-trifluoro-2-(trifluoromethyl)prop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2F6/c1-2(3(5,6)7)4(8,9)10/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMIWYOZFFSLIAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2F6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9052056 | |

| Record name | 1,1-Bis(trifluoromethyl)ethene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9052056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

382-10-5 | |

| Record name | 3,3,3-Trifluoro-2-(trifluoromethyl)-1-propene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=382-10-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3,3,4,4,4-Hexafluoroisobutylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000382105 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propene, 3,3,3-trifluoro-2-(trifluoromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1-Bis(trifluoromethyl)ethene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9052056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3,3-trifluoro-2-(trifluoromethyl)propene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.219 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEXAFLUOROISOBUTYLENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P9GQF23ZL8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Precursor Chemistry

Synthesis of Key Intermediates and Related Compounds

Hexafluoroisobutylene (HFIB) is a precursor to several important fluorinated compounds, including hexafluoroisobutylene oxide (HFIBO) and is involved in pathways leading to hexafluoroisopropanol (HFIP). Its reactivity also allows for the synthesis of a broader range of trifluoromethylated molecules.

Synthesis of Hexafluoroisobutylene Oxide (HFIBO)

Hexafluoroisobutylene oxide (HFIBO), also known as 2,2-bis(trifluoromethyl)oxirane, is synthesized through the oxidation of hexafluoroisobutylene (HFIB). Two primary methods are employed for this transformation: liquid-phase oxidation and gas-phase oxidation.

Liquid-Phase Oxidation: This method typically involves the oxidation of HFIB using sodium hypochlorite (B82951) (NaOCl) in the presence of a phase-transfer catalyst. This process is effective for producing HFIBO from HFIB wikipedia.orggoogle.comgoogle.comjustia.com.

Gas-Phase Oxidation: An alternative approach is the gas-phase oxidation of HFIB with oxygen. This process is typically conducted at elevated temperatures, ranging from 200°C to 400°C, and pressures between 0.01 and 100 MPa. Notably, this method can be performed in the substantial absence of oxidation catalysts, offering a route that avoids chlorine waste streams google.comgoogle.comjustia.com.

Table 2.3.1.1: Methods for Hexafluoroisobutylene Oxide (HFIBO) Synthesis

| Method | Oxidizing Agent | Conditions | Key Features | References |

| Liquid-Phase Oxidation | Sodium hypochlorite (NaOCl) | Phase-transfer catalysis conditions | Established method for HFIBO production. | wikipedia.orggoogle.comgoogle.comjustia.com |

| Gas-Phase Oxidation | Oxygen (O₂) | 200-400 °C, 0.01-100 MPa, substantial absence of oxidation catalysts | Avoids chlorine waste, potential for catalyst-free operation. | google.comgoogle.comjustia.com |

Synthesis of Hexafluoroisopropanol (HFIP) Precursors

Hexafluoroisopropanol (HFIP), chemically known as 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) [(CF₃)₂CHOH], is a crucial fluorinated alcohol widely used as a solvent and synthetic intermediate. Its synthesis predominantly relies on the hydrogenation of hexafluoroacetone (B58046) (HFA), (CF₃)₂CO.

Hexafluoroacetone (HFA) itself is a key intermediate that can be synthesized through several routes, often starting from hexafluoropropylene (HFP) or hexafluoropropylene oxide (HFPO). For instance, HFA can be obtained by the oxidation of HFP or through the rearrangement of HFPO in the presence of a Lewis acid catalyst google.comwikipedia.org. Additionally, HFIB is produced via a multistep process that begins with the reaction of acetic anhydride (B1165640) and hexafluoroacetone, indicating that HFA is also a precursor to HFIB wikipedia.org.

The primary pathway to HFIP involves the catalytic hydrogenation of HFA:

(CF₃)₂CO + H₂ → (CF₃)₂CHOH

This reaction yields high purity HFIP and ensures its stability for various applications wikipedia.org4medchem.comresearchgate.net.

Table 2.3.2.1: Synthesis Pathway to Hexafluoroisopropanol (HFIP)

| Intermediate/Product | Precursor/Reactant | Reaction Type | Key Reagents/Conditions | Yield/Notes | References |

| Hexafluoroacetone (HFA) | Hexafluoropropylene (HFP) | Oxidation | Various oxidation methods | Key intermediate for HFIP synthesis | google.comwikipedia.org |

| Hexafluoroacetone (HFA) | Hexafluoropropylene oxide (HFPO) | Rearrangement | Lewis acid catalyst (e.g., AlCl₃) | Rearranges to HFA | wikipedia.org |

| Hexafluoroisopropanol (HFIP) | Hexafluoroacetone (HFA) | Hydrogenation | H₂, catalyst (e.g., Pt, Pd, Raney Ni) | High purity product, stable under conditions | google.comwikipedia.org4medchem.comresearchgate.netwikipedia.org |

| Hexafluoroisobutylene (HFIB) | Hexafluoroacetone (HFA) | Multistep process | Acetic anhydride | HFA is a precursor to HFIB | wikipedia.org |

Formation of Other Trifluoromethylated Compounds

Hexafluoroisobutylene (HFIB) is a versatile building block that can be transformed into a variety of other trifluoromethylated compounds through addition, polymerization, and other reactive pathways. Its potent dienophilic character and the presence of reactive CF₃ groups enable diverse synthetic transformations.

Copolymerization: HFIB can be copolymerized with monomers such as vinylidene fluoride (B91410) (VDF) or vinyl acetate (B1210297) to produce specialized polymers and elastomers with enhanced thermal and chemical resistance researchgate.netacs.org.

Alkylation Reactions: HFIB can undergo alkylation reactions with enolates, often via a tandem elimination/allylic shift/hydrofluorination cascade, to synthesize bis-trifluoromethylated compounds. For instance, it can be used to introduce the hexafluoroisobutyl group onto chiral glycine (B1666218) Schiff bases rsc.orgresearchgate.net.

Aromatic Functionalization: The reaction of HFIB with benzene (B151609) can yield 3,3,3-trifluoro-2-trifluoromethylpropylbenzene, a compound utilized as an intermediate in the synthesis of anti-inflammatory drugs researchgate.netyuji-material.com.

Synthesis of Fluorinated Acids and Esters: HFIB can be converted into derivatives such as α-methylhexafluoroisobutyric acid fluoride researchgate.net. Furthermore, reactions involving HFIB and other reagents, like cyclohexanone (B45756) peroxide in the presence of ferrous ions, can lead to the formation of trifluoromethylated carboxylic acid esters, such as the methyl ester of 8-trifluoromethyl-9,9,9-trifluorononanoic acid researchgate.net.

Reactivity and Reaction Mechanisms of Hexafluoroisobutene

Addition Reactions

The double bond in HFIB is activated towards addition reactions due to the strong electron-withdrawing effect of the trifluoromethyl groups, making it susceptible to attack by various chemical species.

While the electron-deficient double bond of HFIB makes it less prone to typical electrophilic addition compared to electron-rich alkenes, it does undergo addition reactions with electrophilic species. Reactions with atmospheric oxidants such as chlorine (Cl) atoms, nitrate (B79036) (NO₃) radicals, and ozone (O₃) proceed via addition mechanisms, often initiated by attack at the double bond acs.orgacs.orgrsc.org. The reaction with O₃, for instance, is characterized as an electrophilic addition to the unsaturated bond, leading to the formation of a five-membered ozonide (POZ) acs.org. Furthermore, HFIB reacts with strong acids (HX) in a regioselective manner, yielding products of the type XCH₂C(CF₃)₂OH researchgate.net. In specific synthetic contexts, HFIB, when generated in situ, acts as an electrophilic reagent, reacting with deprotonated substrates via an SN2′ mechanism, which can be reversed by nucleophilic fluoride (B91410) ions, leading to hydrofluorination academie-sciences.fracademie-sciences.fr.

The electron-poor nature of the double bond in HFIB renders it susceptible to nucleophilic attack. While detailed studies on reactions with common nucleophiles are less prevalent in the provided literature, the inherent electronic structure suggests a propensity for such reactions. The context of SN2′ mechanisms involving α-(trifluoromethyl)vinyl groups highlights that nucleophiles can react with HFIB, although this often leads to β-fluoride elimination. However, the presence of nucleophilic fluoride ions can facilitate hydrofluorination, reversing this elimination and leading to saturated fluorinated chains academie-sciences.fracademie-sciences.frnih.gov.

Radical addition reactions are significant for HFIB, particularly in atmospheric chemistry and polymerization processes. HFIB reacts with atmospheric oxidants like Cl atoms and NO₃ radicals through addition pathways, forming radical intermediates acs.orgacs.org. The reaction with Cl atoms involves the addition of the Cl atom to the C=C bond, generating chloroalkyl radicals that subsequently react with oxygen (O₂) to form peroxy radicals rsc.orgnih.gov. Similarly, reactions with OH radicals are dominated by addition to the double bond rather than hydrogen abstraction sci-hub.seresearchgate.net. HFIB also serves as a monomer in radical polymerization processes researchgate.net.

Polymerization and Copolymerization Chemistry

HFIB is a key monomer in the synthesis of various fluoropolymers, contributing unique properties to the resulting materials, especially when copolymerized with other fluoroolefins.

Hexafluoroisobutene can undergo polymerization reactions, acting as a monomer for fluoropolymer synthesis yuji-material.comresearchgate.net. The literature indicates that HFIB can polymerize, and there is a note regarding its potential to polymerize hazardously under certain conditions windows.net. However, specific detailed mechanisms for the homopolymerization of HFIB are not extensively detailed in the provided search results.

HFIB readily copolymerizes with various fluoroolefins, yielding polymers with enhanced properties. Its branched structure, compared to hexafluoropropylene (HFP), results in polymers with lower surface tension yuji-material.comspecialchem.comspecialchem.com.

Copolymerization with Vinylidene Fluoride (VDF): HFIB copolymerizes with vinylidene fluoride (VDF) to produce polymers exhibiting excellent thermal, chemical, and mechanical properties, often surpassing those of standard PVDF yuji-material.comspecialchem.comspecialchem.com. These copolymers can be synthesized as regularly arranged alternating copolymers yuji-material.com. The VDF/HFIB alternating copolymer is recognized for its high crystallinity and high melting point 20.210.105. HFIB can also be incorporated in smaller amounts to modify existing PVDF materials yuji-material.com.

Copolymerization with Hexafluoropropylene (HFP): While HFIB is noted for its more branched structure compared to HFP, leading to polymers with reduced surface tension yuji-material.comspecialchem.comspecialchem.com, direct copolymerization studies focusing on HFIB and HFP are less detailed in the provided snippets. However, HFIB is listed as a comonomer that can be incorporated alongside HFP in certain polymer systems 20.210.105dtic.milgoogle.com.

Copolymerization with Tetrafluoroethylene (B6358150) (TFE): HFIB can be copolymerized with tetrafluoroethylene (TFE) via radical polymerization, yielding amorphous polymers that exhibit high solubility in common organic solvents researchgate.net. HFIB is recognized as a fluorine-containing monomer that can be copolymerized with TFE and other monomers google.comgoogle.com.

Table 1: Rate Coefficients of HFIB with Atmospheric Oxidants

| Oxidant | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Reference |

| Cl atom | 0.71 × 10⁻¹¹ | acs.org |

| NO₃ radical | 1.75 × 10⁻¹⁸ | acs.org |

| O₃ molecule | 9.05 × 10⁻²⁰ | acs.org |

Table 2: Properties of this compound (HFIB)

| Property | Value | Reference |

| Molecular Formula | C₄H₂F₆ | chemsrc.com |

| Molecular Weight | 164.05 g/mol | yuji-material.comchemsrc.com |

| Boiling Point | 14.5 °C | yuji-material.comchemsrc.com |

| Freezing Point | -111 °C | yuji-material.com |

| Density | 1.342 g/cm³ | chemsrc.com |

| Solubility in Water | 0.286 g/L | yuji-material.com |

| Flammability | Non-flammable | yuji-material.com |

| CAS Number | 382-10-5 | yuji-material.comchemsrc.com |

Compound Name List:

this compound (HFIB)

Vinylidene Fluoride (VDF)

Hexafluoropropylene (HFP)

Tetrafluoroethylene (TFE)

Copolymerization with Non-Fluorinated Monomers (e.g., Vinyl Acetate (B1210297), Acrylates)

Hexafluoroisobutylene (HFIB) can be copolymerized with non-fluorinated monomers such as vinyl acetate and acrylates to create polymers with enhanced properties. These copolymers often exhibit improved solubility in common organic solvents compared to highly fluorinated homopolymers, making them suitable for applications like fluorine coatings yuji-material.com. The incorporation of HFIB into polymer chains can impart desirable characteristics such as good heat and chemical resistance, and low surface tension yuji-material.com.

Studies on the copolymerization of HFIB with vinyl acetate (VA) have been conducted using homogeneous radical conditions. Monomer reactivity ratios were determined, suggesting a penultimate model for the copolymerization, with specific ratios (rAA = 0.0066, rBA = 0.0405, rBB = 0, rAB = 0) indicating a strong tendency towards alternating copolymerization researchgate.net. The microstructure of these copolymers, including sequence distribution, can be analyzed using techniques like proton, carbon-13, and fluorine NMR spectroscopy researchgate.net.

Controlled Polymerization Techniques (e.g., RAFT/MADIX)

Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Macromolecular Design by Interchange of Xanthates (MADIX), offer precise control over polymer molecular weight, dispersity, and architecture. These methods are applicable to fluoromonomers, including HFIB wikipedia.orgmdpi.comgoogle.comresearchgate.netkaust.edu.sa.

RAFT polymerization involves the use of a chain transfer agent (CTA), typically a thiocarbonylthio compound, which mediates the polymerization through a reversible chain-transfer process. This process establishes an equilibrium between active propagating radicals and dormant species, allowing for controlled chain growth and the synthesis of polymers with narrow molecular weight distributions wikipedia.orgmdpi.comsigmaaldrich.com. While conventional radical polymerization of HFIB can be challenging due to its properties, RAFT/MADIX techniques provide a means to achieve controlled polymerization, enabling the synthesis of well-defined fluoropolymers and block copolymers google.comresearchgate.netkaust.edu.sa. The application of RAFT/MADIX agents in the emulsion polymerization of fluoromonomers has been explored, with careful control of agent concentration being crucial for achieving living characteristics google.com.

Microstructure and Sequence Distribution Analysis in Copolymers

Understanding the microstructure and sequence distribution of HFIB-containing copolymers is essential for correlating polymer structure with macroscopic properties. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H, 13C, and 19F NMR, is a primary tool for this analysis researchgate.netresearchgate.netacs.orgrsc.orgcolab.wsresearchgate.netacs.org.

For instance, the copolymerization of HFIB with vinylidene fluoride (VF2) has been investigated using NMR spectroscopy. Studies have analyzed the vibrational spectra and NMR data to elucidate the structure of these copolymers, including the sequence distribution and tacticity researchgate.netresearchgate.netacs.org. The microstructure can influence properties such as thermal stability, glass transition temperature (Tg), and mechanical performance researchgate.net. For example, the alternating copolymer of HFIB and vinylidene fluoride, P(HFIB/VF2), has been characterized, with its unit cell and chain conformation determined by X-ray diffraction researchgate.net.

Oxidation, Reduction, and Insertion Reactions

Hexafluoroisobutylene (HFIB) can undergo oxidation, reduction, and insertion reactions, expanding its chemical utility.

Oxidation Reactions: HFIB can react with oxidants. For example, its reaction with chlorine atoms in the presence of oxygen has been studied to understand its atmospheric degradation. The mechanism involves the addition of Cl atoms to the double bond, forming chloroalkyl radicals, which then react with O2 to form peroxy radicals. Further reactions can lead to products like hexafluoroacetone (B58046) and formyl chloride rsc.orgconicet.gov.aracs.orgsemanticscholar.org.

Insertion Reactions: HFIB can participate in insertion reactions with organometallic complexes. For instance, it has been shown to react with η5-cyclopentadienyl complexes of metals like iron, ruthenium, and palladium. These reactions can involve the insertion of HFIB into metal-carbon bonds or the formation of metallacyclic structures rsc.org.

Hexafluoroisobutylation Reactions for Functionalization

Hexafluoroisobutylation refers to the introduction of the hexafluoroisobutyl group [(CF3)2CHCH2-] into organic molecules, a process that can significantly alter their properties due to the lipophilicity and electron-withdrawing nature of the CF3 groups.

Introduction of Hexafluoroisobutyl Group into Organic Substrates

A key development in this area is the one-step introduction of the hexafluoroisobutyl group into various organic substrates, particularly carbonyl compounds. This is often achieved using a reagent that can generate this compound (HFIB) in situ. HFIB, with its electron-poor double bond, acts as an electrophile and reacts with deprotonated substrates (enolates) via an SN2′ mechanism academie-sciences.fracademie-sciences.fr.

A notable method involves the use of 2-(bromomethyl)-1,1,1,3,3,3-hexafluoropropane, which readily eliminates HBr under basic conditions to generate HFIB academie-sciences.frresearchgate.netrsc.orgresearchgate.net. This in situ generated HFIB then reacts with the enolate. The reaction can proceed through a tandem elimination/allylic shift/hydrofluorination cascade, which effectively overcomes the typical β-fluoride elimination observed with similar α-(trifluoromethyl)vinyl groups academie-sciences.fracademie-sciences.frresearchgate.netrsc.orgresearchgate.netnih.gov. The choice of base and fluoride source is critical; for instance, tetrabutylammonium (B224687) fluoride (TBAF) or DBU·HF can promote the hydrofluorination step, leading to the saturated hexafluoroisobutyl group academie-sciences.fracademie-sciences.frresearchgate.netrsc.orgresearchgate.net. This methodology has been successfully applied to the synthesis of valuable compounds, including enantiopure (S)-5,5,5,5′,5′,5′-hexafluoroleucine academie-sciences.fracademie-sciences.frresearchgate.netrsc.orgresearchgate.netnih.gov.

Tandem Elimination and Nucleophilic Fluorination Processes

The hexafluoroisobutylation reactions often proceed via a tandem mechanism involving initial elimination and subsequent nucleophilic fluorination. As described above, a precursor molecule undergoes elimination of a leaving group (e.g., HBr) to generate HFIB academie-sciences.frresearchgate.netresearchgate.net. The resulting pentafluorinated intermediate, formed after the SN2′ reaction of the enolate with HFIB, can then undergo nucleophilic fluorination.

The effectiveness of this fluorination step is highly dependent on the nature of the fluoride source. While alkali metal bases may lead to less nucleophilic fluoride salts, organic bases like DBU in the presence of a fluoride source (e.g., forming DBU·HF) can maintain fluoride nucleophilicity, promoting the hydrofluorination of the pentafluorinated intermediate to yield the final hexafluoroisobutylated product academie-sciences.frresearchgate.netresearchgate.net. This tandem process is crucial for efficiently introducing the complete hexafluoroisobutyl moiety, avoiding side reactions like β-fluoride elimination academie-sciences.fracademie-sciences.frresearchgate.netrsc.orgresearchgate.netnih.gov.

Reactions with Specific Reagents (e.g., Sulfur Nucleophiles, Hydrogen Peroxide/Ferrous Sulfate (B86663)/Methanol)

This compound (HFIB), characterized by its electron-deficient carbon-carbon double bond due to the presence of two strongly electron-withdrawing trifluoromethyl (CF₃) groups, exhibits significant electrophilic character academie-sciences.frresearchgate.netrsc.orgacademie-sciences.fracs.orgsci-hub.seresearchgate.netacs.org. This inherent reactivity makes it susceptible to attack by various nucleophiles. The typical reaction pathway for HFIB with nucleophiles often involves an SN2′ mechanism, which can lead to β-fluoride elimination or, under specific conditions, hydrofluorination academie-sciences.frresearchgate.netrsc.orgacademie-sciences.fr.

Reactions with Sulfur Nucleophiles

While the general electrophilic nature of this compound towards nucleophiles is well-established, detailed research findings specifically outlining the reactions of HFIB itself with simple sulfur nucleophiles, such as thiols, are not extensively detailed in the provided literature snippets. However, the reactivity of related fluorinated olefins with sulfur-containing species offers insight into potential reaction pathways. For instance, hexafluoroisobutylene oxide (HFIBO), a derivative of HFIB, undergoes ring-opening reactions with sulfur nucleophiles, yielding tertiary alcohols of the general formula NuCH₂C(CF₃)₂OH, where Nu represents the sulfur nucleophile researchgate.net. This suggests that the structural framework of HFIB is amenable to nucleophilic attack by sulfur species, although the specific outcomes for HFIB may vary. The electron-deficient double bond in HFIB is expected to readily react with the electron-rich sulfur atoms of thiols and other sulfur nucleophiles.

Reactions with Hydrogen Peroxide/Ferrous Sulfate/Methanol (B129727)

A notable reaction involving this compound with a combination of hydrogen peroxide (via cyclohexanone (B45756) peroxide), ferrous ion, and methanol has been documented. In this specific transformation, this compound reacts in a methanol solvent in the presence of cyclohexanone peroxide and a ferrous ion catalyst. The outcome of this reaction is the formation of the methyl ester of 8-trifluoromethyl-9,9,9-trifluorononanoic acid researchgate.netresearchgate.netacs.org.

The following table summarizes the findings for this specific reaction:

| Reactants | Solvent | Catalyst/Promoter | Product | Yield |

| This compound, Cyclohexanone peroxide (from H₂O₂), Methanol | Methanol | Ferrous ion | Methyl ester of 8-trifluoromethyl-9,9,9-trifluorononanoic acid | Fairly good |

List of Compounds Mentioned:

this compound (HFIB)

Hexafluoroisobutylene oxide (HFIBO)

Methanol

Cyclohexanone peroxide

Hydrogen peroxide

Ferrous ion

Ferrous sulfate

Methyl ester of 8-trifluoromethyl-9,9,9-trifluorononanoic acid

Perfluoroisobutene (PFIB)

Hexafluorocyclobutene (HFCB)

Thiols

Spectroscopic Characterization and Structural Analysis

Vibrational Spectroscopy (e.g., FTIR) for Structural Elucidation

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying functional groups and elucidating molecular structure by analyzing the vibrational modes of a molecule rockymountainlabs.comtechnologynetworks.commt.commdpi.com. When infrared radiation interacts with a molecule, specific frequencies corresponding to the vibrational energies of its chemical bonds are absorbed, creating a unique spectral fingerprint mt.com. While direct FTIR spectral data for hexafluoroisobutene monomer is not extensively detailed in the provided search snippets, FTIR has been employed in the analysis of polymers derived from this compound, such as hexafluoroisobutylene-vinylidene fluoride (B91410) (HFIB/VF2) copolymers researchgate.net. In these studies, FTIR analysis helped determine the structure, with findings suggesting a head-to-tail arrangement in the copolymer researchgate.net. Generally, FTIR is sensitive to functional groups and can provide information about molecular composition and bonding rockymountainlabs.commdpi.commdpi.com.

Rotational Spectroscopy for Gas-Phase Structure and Dynamics

Rotational spectroscopy, typically performed using microwave spectroscopy, probes the quantized rotational energy levels of molecules in the gas phase. This technique provides highly precise information about molecular geometry, bond lengths, bond angles, and the presence of internal motions ifpan.edu.pl. This compound has been a subject of significant interest in rotational spectroscopy due to its unusual spectral features.

Studies on the pure rotational spectrum of this compound have revealed a notable phenomenon: the doubling of spectral transitions researchgate.netmdpi.com. This doubling is attributed to a large-amplitude internal motion, specifically an out-of-phase rotation of the two trifluoromethyl (CF₃) groups. This motion occurs through a planar F-CCC-F configuration with a surprisingly low potential energy barrier, calculated to be around 81 cm⁻¹ aip.org. This low barrier allows for significant tunneling, leading to the observed splitting of rotational energy levels and, consequently, the doubled spectral lines mdpi.com.

Compound List:

this compound (HFIB)

Hexafluoroacetone (B58046) Imine

Hexafluoroacetone

Hexafluoroisopropanol (HFIP)

Vinylidene Fluoride (VF2)

Perfluoro[2.2]paracyclophanes (PFPCs)

Hexafluoro-o-xylene

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in determining the precise molecular structure and understanding the energy landscape of chemical reactions.

Studies employing DFT methods, such as MP2/6-311G++(2d,2p) mdpi.com and other DFT functionals like M06-2X/6-311++G(d,p) sci-hub.seresearchgate.netacs.org, have been used to determine the equilibrium geometries of molecules related to Hexafluoroisobutene, providing insights into its fundamental structure. While specific equilibrium geometry data for this compound itself isn't detailed in the provided snippets, these studies often report bond lengths and angles for related compounds, which are crucial for understanding molecular stability and reactivity. Conformational analysis, which involves mapping out the different spatial arrangements of atoms and their associated energies, is a key aspect of understanding molecular behavior. For molecules with flexible groups, like the trifluoromethyl groups in HFIB, conformational analysis helps identify the most stable arrangements. Although direct conformational analysis of HFIB is not explicitly detailed, studies on similar fluorinated compounds, like hexafluoroacetone (B58046) imine, reveal complex potential energy surfaces with multiple minima, suggesting that HFIB might also exhibit distinct, albeit potentially minor, conformational preferences due to the steric and electronic effects of the CF₃ groups mdpi.comresearchgate.net.

The exploration of potential energy surfaces (PES) is fundamental to understanding chemical reactions. For this compound, PES mapping is vital for predicting reaction mechanisms and kinetics, especially in atmospheric degradation processes. Theoretical investigations, often utilizing methods like CCSD(T)/aug-cc-pVTZ//M06-2X/6-311++G(d,p) sci-hub.seacs.org, are employed to map out the energy landscape of reactions involving HFIB. These studies identify stationary points such as reactants, products, transition states, and reaction complexes. For instance, the reaction of HFIB with OH radicals involves the mapping of PES to identify addition and abstraction channels, revealing the formation of pre- and post-reaction complexes sci-hub.seacs.org. The identification of transition states and their associated energy barriers is critical for determining reaction rates. Studies on HFIB's reaction with atmospheric oxidants like Cl atoms and NO₃ radicals also involve detailed PES mapping to understand the dominant reaction pathways, which are typically addition reactions to the C=C double bond acs.orgacs.org.

Studies on Atmospheric Degradation Mechanisms

The atmospheric fate of compounds like this compound is a significant area of research, particularly for understanding their environmental impact. Computational studies play a crucial role in predicting these degradation pathways.

The reaction kinetics and thermodynamics of this compound with major atmospheric oxidants, such as hydroxyl (OH) radicals, chlorine (Cl) atoms, nitrate (B79036) (NO₃) radicals, and ozone (O₃), are critical for determining its atmospheric lifetime and potential to contribute to air pollution. Theoretical calculations, often employing DFT methods like M06-2X/6-311++G(d,p) and higher-level methods like CCSD(T)/aug-cc-pVTZ, are used to compute rate coefficients and thermodynamic parameters sci-hub.seacs.orgacs.org.

For the reaction with OH radicals, studies indicate that OH addition to the C=C bond is the dominant reaction channel over H-abstraction, with calculated rate coefficients reported in the range of 10⁻¹³ to 10⁻¹⁴ cm³ molecule⁻¹ s⁻¹ at 298 K sci-hub.seacs.org. The reaction with Cl atoms also proceeds primarily through an addition mechanism, with a calculated rate coefficient of 0.71 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 298 K acs.org. The reaction with NO₃ radicals shows a significantly slower rate, calculated at 1.75 × 10⁻¹⁸ cm³ molecule⁻¹ s⁻¹ acs.org, while the reaction with O₃ is even slower, at 9.05 × 10⁻²⁰ cm³ molecule⁻¹ s⁻¹ acs.org. These calculations, often incorporating tunneling corrections (e.g., Eckart's tunneling correction) and employing transition state theory, provide essential data for atmospheric modeling. Thermodynamic analyses typically reveal exothermic addition reactions and endothermic abstraction reactions acs.org.

Table 1: Calculated Rate Coefficients for this compound with Atmospheric Oxidants

| Oxidant | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Method/Level of Theory | Reference |

| OH Radical | 8.10 × 10⁻¹³ (experimental) | Flash/laser photolysis, LIF | acs.org |

| OH Radical | 6.7 × 10⁻¹⁴ | CCSD(T)/cc-pVTZ (theoretical) | acs.org |

| OH Radical | 4.18 × 10⁻¹⁸ T²·⁸⁶ exp(-18.2/T) | CCSD(T)/aug-cc-pVTZ//M06-2X/6-311++G(d,p) (theoretical) | sci-hub.se |

| Cl Atom | 0.71 × 10⁻¹¹ | M06–2X/6–311++G(d,p) (theoretical) | acs.org |

| NO₃ Radical | 1.75 × 10⁻¹⁸ | M06–2X/6–311++G(d,p) (theoretical) | acs.org |

| O₃ Molecule | 9.05 × 10⁻²⁰ | M06–2X/6–311++G(d,p) (theoretical) | acs.org |

Predicting the products formed from the atmospheric degradation of this compound is crucial for assessing its environmental impact. Theoretical studies map out reaction pathways to identify potential intermediates and final products. For the reaction with OH radicals, addition to the central carbon atom yields (CF₃)₂C(OH)CH₂ adduct, while addition to the terminal carbon atom yields (CF₃)₂C-CH₂(OH) adduct sci-hub.seacs.org. H-abstraction from the CH₂ group is also a possible, though less dominant, pathway sci-hub.se. Further reactions of these adducts, such as unimolecular decomposition or reaction with other atmospheric species, are also considered in detailed mechanistic studies sci-hub.seacs.org. For reactions with Cl atoms, addition to the double bond is the primary pathway, leading to chlorinated radical intermediates acs.orgresearchgate.net. Subsequent reactions of these radicals, including unimolecular decomposition or reaction with O₂, can lead to the formation of various fluorinated carbonyl compounds and acids, which are important atmospheric transformation products.

Simulation of Spectroscopic Properties

Simulating spectroscopic properties, such as vibrational frequencies and infrared (IR) or Raman spectra, aids in the experimental characterization and identification of molecules. Computational methods, particularly DFT, are widely used for this purpose. While direct simulation of this compound's spectroscopic properties is not extensively detailed in the provided snippets, studies on related fluorinated compounds offer insights. For instance, vibrational analyses using DFT are common for assigning observed IR and Raman spectra of fluorinated molecules tamu.eduacs.org. These calculations predict harmonic force constants, vibrational wavenumbers, and intensities, allowing for the comparison of theoretical spectra with experimental data. Such simulations are critical for confirming molecular structures and identifying specific functional groups or bonding environments within the molecule. For example, studies on similar molecules often involve calculating vibrational frequencies to confirm the presence of C-F bonds, C=C double bonds, and C-H stretches, and to differentiate between various possible conformers tamu.eduacs.org.

Table 2: Related Compound Spectroscopic Study Examples

| Compound | Spectroscopic Property Simulated | Computational Method | Key Findings | Reference |

| Hexafluoroacetone Imine | Rotational Constants, IR/Raman | MP2, DFT | Predicted equilibrium geometry, vibrational frequencies, and compared with experimental rotational spectra; identified distinct conformers. | mdpi.comresearchgate.net |

| Hexafluoroisopropanol (HFIP) | Rotational Constants, IR/Raman | Ab initio, DFT | Determined equilibrium geometry and conformational preferences (AP vs. SC); calculated vibrational assignments. | researchgate.netiisc.ac.in |

| Hexafluoro-o-xylene | Rotational Constants | B3LYP-D3BJ/def2-TZVP | Investigated interdependence of torsional motions; analyzed effect of basis set on dihedral angles; confirmed equilibrium geometry. | aip.org |

Theoretical Insights into Polymerization Mechanisms

Computational chemistry plays a pivotal role in elucidating the intricate mechanisms governing the polymerization of monomers like hexafluoroisobutylene (HFIB). By employing theoretical methods, researchers can gain deep insights into reaction pathways, intermediate structures, transition states, and the factors influencing polymer architecture, such as tacticity and copolymer composition. Techniques such as Density Functional Theory (DFT) are instrumental in calculating molecular structures, energies, and reaction barriers, thereby providing a fundamental understanding of monomer reactivity and polymerization kinetics acs.organu.edu.auaip.orgacs.orgchemrxiv.org.

Copolymerization Kinetics and Monomer Reactivity Ratios

The theoretical understanding of HFIB's polymerization behavior is significantly advanced by studying its copolymerization with other vinyl monomers. Monomer reactivity ratios (r1 and r2) are key parameters derived from kinetic models that describe the relative rates at which monomers add to a growing polymer chain anu.edu.au. These ratios are crucial for predicting copolymer composition and sequence distribution, and their determination often involves both experimental data analysis and theoretical modeling.

For instance, the copolymerization of HFIB with vinyl pentafluorobenzoate (VPFB) and vinyl trifluoroacetate (B77799) (VTFA) has been investigated, revealing a strong tendency for alternating copolymer structures. This alternation is quantitatively supported by the determined monomer reactivity ratios. In the copolymerization of HFIB (monomer 1) with VPFB (monomer 2), the reactivity ratios were found to be r1 = 0 and r2 = 0.373, resulting in a product r1r2 = 0 researchgate.net. Similarly, HFIB-co-VTFA copolymers also exhibited alternating structures researchgate.net. These low reactivity ratios, particularly when their product is close to zero, indicate that each monomer preferentially adds to the chain ending with the other monomer, leading to highly alternating sequences.

| Monomer 1 | Monomer 2 | r1 (Monomer 1) | r2 (Monomer 2) | r1 * r2 | Polymerization Tendency |

| HFIB | VPFB | 0 | 0.373 | 0 | Alternating |

| HFIB | VTFA | Not specified | Not specified | Not specified | Alternating |

Theoretical Insights into Polymer Structure and Mechanism

The observed alternating structures in HFIB copolymers are a direct consequence of the electronic and steric properties of HFIB, which can be probed through theoretical calculations. DFT studies help in understanding the electron distribution and potential energy surfaces associated with monomer addition, explaining why HFIB might favor reaction with a chain terminated by a different monomer. Furthermore, theoretical investigations have indicated that the stereochemistry of HFIB copolymers is not random and can be influenced by the polymerization temperature researchgate.net. This suggests that computational modeling can also be employed to predict and control the tacticity of HFIB-containing polymers by exploring the energy landscapes of different stereoselective addition pathways. Such detailed mechanistic understanding is vital for designing polymers with tailored properties for advanced applications.

Applications in Advanced Materials Science and Chemical Synthesis

Fluoropolymers and Elastomers with Enhanced Properties

HFIB serves as a key comonomer in the production of various fluoropolymers and elastomers, enhancing their physical and chemical properties. wikipedia.org It can be copolymerized with several monomers, including vinylidene fluoride (B91410) (VDF) and vinyl acetate (B1210297), to create polymers with tailored characteristics. yuji-material.comyuji-sifluo.com

The incorporation of Hexafluoroisobutene into fluoroelastomer formulations leads to materials with superior performance. Due to its more branched structure compared to hexafluoropropylene (HFP), polymers synthesized with HFIB exhibit a lower surface tension. yuji-material.com

Fluoroelastomers based on HFIB and HFP are particularly noted for their high elasticity and robust chemical resistance, making them suitable for demanding applications such as gaskets and pipe seals. yuji-material.comyuji-sifluo.com Blending HFIB/HFP copolymer latex with polytetrafluoroethylene (PTFE) latex yields a polymer blend that possesses high hardness without compromising elasticity, mechanical strength, heat resistance, or chemical resistance. yuji-material.comyuji-sifluo.com These high-hardness elastomers also show excellent hydrocarbon resistance, rendering them especially useful for sealing applications in oil recovery machinery. yuji-material.comyuji-sifluo.com Copolymers of vinylidene fluoride (VDF) and HFIB can also be synthesized to create special elastomers. yuji-material.comyuji-sifluo.com

Table 1: Properties of HFIB-based Fluoroelastomers

| Property | Enhancement from HFIB Inclusion | Resulting Application |

| Surface Tension | Lowered due to branched structure yuji-material.com | Improved material compatibility and processing |

| Elasticity & Chemical Resistance | High yuji-material.comyuji-sifluo.com | Gaskets, pipe seals yuji-material.comyuji-sifluo.com |

| Hardness & Hydrocarbon Resistance | High (when blended with PTFE) yuji-material.comyuji-sifluo.com | Sealing for oil recovery equipment yuji-material.comyuji-sifluo.com |

HFIB is a valuable comonomer for creating thermoplastic fluoropolymers with exceptional properties. When copolymerized with vinylidene fluoride (VDF), it can form alternating copolymers with a regular arrangement or be used in smaller amounts to create modified PVDF. yuji-sifluo.com Both resulting polymers exhibit more excellent thermal, chemical, and mechanical properties than conventional PVDF. specialchem.comyuji-sifluo.com These copolymers are noted for their outstanding creep resistance. rsc.orgresearchgate.net

Research has focused on developing high-performance, melt-processable fluoropolymers by copolymerizing HFIB and VDF, resulting in materials with remarkable abrasion, scratch, and chemical resistance, even at elevated temperatures up to 500°F. researchgate.net Additionally, HFIB can be used as a comonomer to modify ethylene (B1197577) tetrafluoroethylene (B6358150) (ETFE) copolymers, alongside other monomers like perfluoro(propyl vinyl ether) (PPVE), to improve properties such as reducing high-temperature brittleness. googleapis.com

Table 2: Examples of HFIB-based Thermoplastic Copolymers

| Comonomers | Polymer Type | Key Properties |

| This compound (HFIB), Vinylidene Fluoride (VDF) | Alternating Copolymer / Modified PVDF | Excellent thermal, chemical, and mechanical properties; outstanding creep resistance specialchem.comyuji-sifluo.comrsc.org |

| Ethylene, Tetrafluoroethylene (TFE), this compound (HFIB) | Modified ETFE | Reduced high-temperature brittleness googleapis.com |

| This compound (HFIB), Vinyl Acetate (VA) | Alternating Copolymer | Soluble in general organic solvents yuji-material.com |

The properties of this compound make it an ideal ingredient for specialized, high-performance coatings. marketresearchintellect.com It can be copolymerized with monomers like vinyl acetate to synthesize polymers that are readily soluble in common organic solvents. yuji-material.com This solubility facilitates the formulation of fluorine coatings that have better film-forming properties compared to standard fluorine-containing resins. yuji-material.comyuji-sifluo.com

These HFIB-based coatings are distinguished by their excellent heat and chemical resistance, as well as low surface tension. yuji-material.com Recent advancements have led to the development of HFIB-based coatings with exceptional durability and resistance to harsh environmental conditions, which are increasingly used in the automotive and aerospace sectors where material performance is critical. marketresearchintellect.com

Materials for Semiconductor Technology

This compound plays a significant role in the semiconductor industry, both as a component in photolithography materials and as a specialized gas for plasma etching. yuji-material.com

HFIB is a raw material for producing a new generation of photoresist materials designed for advanced lithography techniques. yuji-material.com The development of photolithography at a wavelength of 157 nm requires new photoresists that are highly transparent at this wavelength, a property that existing materials lack. researchgate.netresearchgate.net Fluoropolymers derived from HFIB demonstrate this necessary optical transparency. researchgate.net

HFIB-based fluorinated alcohols can be used to synthesize photoresist materials with good light transmission at low wavelengths, from 193 nm down to 157 nm. yuji-material.com This characteristic is crucial for the next generation of high-density semiconductor manufacturing. yuji-material.com Research has shown that polymers containing fluoroalcohol groups derived from HFIB can be imaged at 157 nm when used with a photoacid generator. researchgate.net

This compound is employed as an electron etching gas in plasma etching processes for creating high-aspect-ratio (HAR) features in silicon-containing substrates. yuji-material.comgoogle.com These features include trenches, gate trenches, contact holes, and capacitor holes. yuji-material.comgoogle.com The use of HFIB gas can lead to a very vertically etched profile in HAR oxide patterns. lodz.pl

Compared to traditional fluorocarbon gases like C4F8, HFIB is an attractive alternative due to its significantly lower global warming potential (GWP). lodz.pl Studies have shown that HFIB provides improved selectivity between the silicon-containing layers and the mask material, reduces damage to the channel region, helps form straight vertical profiles, and minimizes bowing in high-aspect-ratio structures. yuji-material.comgoogle.com It achieves this, in part, by depositing an etch-resistant polymer layer during the process. google.com The use of HFIB gas chemistry is seen as a way to reduce environmental concerns while contributing to the development of next-generation HAR oxide etching processes. lodz.pl

Table 3: Comparison of Etching Gases for High-Aspect-Ratio (HAR) Oxide Etching

| Etching Gas | Chemical Formula | Global Warming Potential (GWP) | Key Advantages in HAR Etching |

| This compound | C4H2F6 | 18 lodz.pl | Low GWP; Improved selectivity; Reduced structural damage (bowing, etc.); Vertical etch profiles yuji-material.comgoogle.comlodz.pl |

| Octafluorocyclobutane | C4F8 | 10,200 skku.edu | Established process knowledge |

Piezoelectric Materials (e.g., HFIB-VDF Copolymers)

This compound (HFIB) is a critical comonomer used with vinylidene fluoride (VDF) to create copolymers, such as P(VDF-HFIB), with significant piezoelectric properties. yuji-material.comgoogle.com Piezoelectricity is the ability of a material to generate an electric charge in response to applied mechanical stress. researchgate.netrsc.org While polyvinylidene fluoride (PVDF) itself is known for its piezoelectric capabilities, copolymerization with other monomers can enhance these properties for specific applications. mdpi.comresearchgate.net

Copolymers of VDF with monomers like trifluoroethylene (B1203016) (TrFE) are well-documented for their high piezoelectric response and thermal stability. arkema.comsamaterials.com Similarly, the incorporation of HFIB into the PVDF polymer chain modifies its crystalline structure and electromechanical behavior. yuji-material.com The bulky nature of the HFIB monomer, with its two trifluoromethyl groups, influences the polymer chain arrangement. yuji-material.com This structural modification can lead to polymers with improved thermal, chemical, and mechanical properties compared to standard PVDF. yuji-material.com These enhanced characteristics make HFIB-VDF copolymers suitable for use in sensors, actuators, and energy harvesting devices where a reliable response to mechanical stimuli is essential. mdpi.comkaust.edu.sa

Lubricating Materials and High-Performance Greases

This compound and its derivatives are integral to the formulation of advanced lubricating materials. Copolymers of hexafluoroisobutylene and vinylidene fluoride (VDF) can serve as thickeners for high-performance fluorinated lubricating oils. yuji-material.com Greases formulated with these thickeners exhibit low loss, which reduces pollution and makes them particularly suitable for sensitive environments like microelectronic devices. yuji-material.com

These lubricants offer several performance advantages:

Longevity: They provide a long lubricating life. yuji-material.com

Water Resistance: The materials show good resistance to water. yuji-material.com

Low Torque at High Speed: They maintain a low torque and effective lubrication even at high speeds, a critical factor for applications such as computer hard disks and automotive engines. yuji-material.com

The unique properties of HFIB, such as high thermal stability and resistance to degradation, make it a valuable component in specialty chemicals used for manufacturing high-performance materials for demanding sectors like automotive, aerospace, and electronics. marketresearchintellect.com Its use extends to the creation of fluorinated greases designed for a wide range of temperatures and high-speed applications. google.com

Precursor in Fine Chemical Synthesis

This compound is a key intermediate in the synthesis of a variety of fine chemicals, owing to its reactive double bond and the presence of two trifluoromethyl groups. marketresearchintellect.comwikipedia.org

Synthesis of Active Pharmaceutical Ingredients (APIs) and Intermediates

HFIB is a crucial building block in the pharmaceutical industry for synthesizing fluorinated compounds that serve as active pharmaceutical ingredients (APIs) or their intermediates. marketresearchintellect.comdataintelo.comdataintelo.com The introduction of fluorine atoms, and specifically trifluoromethyl groups, into organic molecules can significantly enhance the metabolic stability and bioavailability of drugs. marketresearchintellect.com This makes HFIB a valuable reagent in drug development. marketresearchintellect.com

For instance, the reaction of this compound with benzene (B151609) can yield 3,3,3-trifluoro-2-trifluoromethylpropylbenzene, an intermediate used in manufacturing anti-inflammatory drugs. yuji-material.com Furthermore, while not a direct reaction with HFIB, the inhalation anesthetic Sevoflurane is synthesized from 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), a downstream derivative of hexafluoroacetone (B58046), which is structurally related to HFIB. thieme-connect.comnih.govresearchgate.net The development of advanced medical therapies relies on high-quality chemical precursors like HFIB to synthesize essential compounds for modern pharmaceuticals. dataintelo.com

Production of Agrochemicals (e.g., Pesticides, Herbicides)

In the agrochemical sector, this compound is used to produce highly effective pesticides and herbicides. marketresearchintellect.comdataintelo.com The inclusion of the hexafluoroisobutyl moiety can enhance the biological activity and stability of these agricultural chemicals, contributing to improved crop protection and productivity. marketresearchintellect.comdataintelo.com The demand for more efficient and environmentally conscious agricultural solutions has driven the use of advanced chemical precursors like HFIB. dataintelo.com These HFIB-derived compounds are integral to modern agrochemicals that aim to increase crop yields to meet growing global food demands. dataintelo.com

Synthesis of Fluorinated Amino Acids (e.g., Hexafluoroleucine) and Their Incorporation into Biopolymers

This compound is a key starting material for the synthesis of the non-canonical amino acid 5,5,5,5',5',5'-hexafluoroleucine (Hfl). academie-sciences.fracademie-sciences.fr The isobutyl side chain of leucine (B10760876) is a common motif in many bioactive compounds, and replacing it with the more hydrophobic hexafluoroisobutyl group can endow the resulting molecules with new and potentially advantageous properties. academie-sciences.frrsc.org

Recent synthetic methods have been developed to introduce the hexafluoroisobutyl group in a single step, often using a non-gaseous precursor that generates HFIB in situ. academie-sciences.frkvinzo.comresearchgate.net This has made the synthesis of enantiopure (S)-hexafluoroleucine more practical and scalable. rsc.orgkvinzo.com

Once synthesized, hexafluoroleucine can be incorporated into peptides and proteins, creating modified biopolymers. academie-sciences.fracademie-sciences.fr This is typically achieved using techniques like solid-phase peptide synthesis (SPPS). academie-sciences.frresearchgate.net The inclusion of highly fluorinated amino acids like Hfl can increase the proteolytic stability of therapeutic peptides, a critical factor for improving their efficacy as drugs. beilstein-journals.org For example, the incorporation of Hfl into antimicrobial peptides has been shown to enhance their resistance to degradation by enzymes. beilstein-journals.org These fluorinated biopolymers are valuable tools in medicinal chemistry and protein engineering. academie-sciences.fr

Environmental Chemistry and Atmospheric Fate Research

Atmospheric Lifetime Assessment

Research has quantified the rate coefficients for the gas-phase reactions of HFIB with key atmospheric oxidants. Based on these kinetic measurements, the atmospheric lifetime of HFIB has been estimated. When considering only the reaction with OH radicals as the removal pathway, the lifetime (τOH) is approximately 14.8 days. researchgate.net However, reactions with chlorine (Cl) atoms can also contribute to its degradation in certain environments, such as marine and coastal areas. When the reactions with both OH radicals and Cl atoms are taken into account, the effective atmospheric lifetime (τeff) is shortened to approximately 10.3 days. researchgate.net This relatively short lifetime is characteristic of HFOs and contrasts sharply with the much longer lifetimes of the hydrofluorocarbons (HFCs) they are designed to replace. fluorocarbons.org

| Removal Pathway | Estimated Lifetime | Source |

|---|---|---|

| Reaction with OH Radicals (τOH) | 14.8 days | researchgate.net |

| Effective Lifetime including OH and Cl Reactions (τeff) | 10.3 days | researchgate.net |

Characterization of Atmospheric Degradation Products

Understanding the end-products of a compound's atmospheric degradation is essential for a complete environmental assessment. Laboratory studies have identified the major stable products formed from the atmospheric oxidation of this compound.

The primary atmospheric degradation process is initiated by the reaction with OH radicals or, in some environments, Cl atoms. researchgate.net For both the OH-initiated and Cl-initiated oxidation pathways, the main carbon-containing degradation products identified are:

Hexafluoroacetone (B58046) ((CF3)2C(O))

Formaldehyde (HCHO)

In the case of the Cl-initiated oxidation, an additional product, formyl chloride (HC(O)Cl), is also observed. researchgate.net The formation of these products is a result of the breakdown of the initial molecule at the site of the C=C double bond following attack by the atmospheric oxidant.

Environmental Implications of Production and Usage (Academic Perspective)

From an academic standpoint, the environmental implications of this compound are viewed within the broader context of the transition away from high-GWP HFCs. While HFOs like HFIB offer significant advantages in terms of their low direct GWP and zero ODP, their lifecycle presents other environmental considerations. americanstandardair.comhvacrnews.com.au

A primary area of academic and regulatory scrutiny is the formation of trifluoroacetic acid (TFA) as a terminal degradation product of many HFOs. coolsafe.org.nzeia-international.org While specific studies on HFIB's degradation pathway to TFA were not detailed in the provided search results, the atmospheric oxidation of other HFOs is known to produce TFA. eia-international.org TFA is highly persistent in the environment, accumulating in aquatic systems such as lakes and rivers, as it is not effectively removed by current water treatment technologies. coolsafe.org.nz The long-term ecological consequences of increasing TFA concentrations in the environment are a subject of ongoing research and concern. hvacrnews.com.aueia-international.org

Furthermore, the industrial production of HFOs can be a source of emissions of other potent greenhouse gases and ozone-depleting substances, which may be generated as by-products or fugitive emissions. hvacrnews.com.au Therefore, a comprehensive environmental assessment must consider not only the properties of the final product but also the entire manufacturing process. The use of HFOs is seen as a trade-off, mitigating the immediate threat of climate change from high-GWP gases while introducing concerns about the accumulation of persistent degradation products in the environment. hvacrnews.com.au

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for Hexafluoroisobutene Reactions

The reactivity of the carbon-carbon double bond in this compound, influenced by the strongly electron-withdrawing trifluoromethyl groups, presents unique opportunities for catalytic transformations. Future research is geared towards the development of sophisticated catalytic systems that can control the regio- and stereoselectivity of reactions involving HFIB, leading to the synthesis of novel fluorinated molecules and materials.

Transition-metal catalysis is a particularly promising area. nih.gov Catalytic systems based on metals such as palladium, nickel, copper, and rhodium are being explored for various transformations of gem-difluoroalkenes like HFIB. nih.gov These reactions often proceed through intermediates like β-fluoro alkylmetals, which can undergo β-fluoride elimination to form new chemical bonds. nih.gov The development of catalysts that can suppress β-fluoride elimination would open up new avenues for creating saturated difluoromethylene-containing structures.

Key research directions include:

Asymmetric Catalysis: The development of chiral catalysts for the enantioselective functionalization of the HFIB double bond is a significant goal. This would enable the synthesis of optically active fluorinated compounds, which are of great interest in the pharmaceutical and agrochemical industries.

Organocatalysis: The use of small organic molecules as catalysts offers a sustainable and metal-free alternative to traditional transition-metal catalysis. Research into organocatalytic systems for reactions such as Michael additions and cycloadditions with HFIB is an emerging area.

Photoredox Catalysis: Light-driven catalytic reactions offer mild and efficient pathways for chemical transformations. The application of photoredox catalysis to HFIB could enable novel radical-based reactions and the formation of complex molecular architectures under environmentally benign conditions.

The following table summarizes potential catalytic systems and their applications in this compound reactions:

| Catalytic System | Type of Reaction | Potential Products |

| Chiral Transition-Metal Complexes | Asymmetric Hydrogenation | Chiral Fluorinated Alkanes |

| Chiral Organocatalysts | Enantioselective Michael Addition | Optically Active Fluorinated Esters/Ketones |

| Photoredox Catalysts | Radical Addition | Complex Fluorinated Molecules |

Exploration of New Polymer Architectures and Functional Materials

This compound is a valuable comonomer in the production of high-performance fluoropolymers. wikipedia.org Its incorporation into polymer chains imparts desirable properties such as thermal stability, chemical resistance, and low surface energy. specialchem.comyuji-material.com Future research is focused on creating novel polymer architectures that leverage the unique properties of HFIB to develop advanced functional materials.

The branched structure of HFIB, in comparison to other fluoroalkenes like hexafluoropropylene (HFP), results in polymers with lower surface tension. yuji-material.com Copolymers of HFIB and vinylidene fluoride (B91410) (VDF) have shown excellent thermal, chemical, and mechanical properties. specialchem.com

Emerging areas of research in this domain include:

Block Copolymers: The synthesis of block copolymers containing segments of poly(this compound) and other polymer blocks (e.g., polyesters, polyethers) is a key area of interest. These materials can self-assemble into well-defined nanostructures, making them suitable for applications in areas such as lithography, membranes, and drug delivery.

Graft Copolymers: Grafting poly(this compound) side chains onto a polymer backbone is another strategy to create materials with tailored properties. wikipedia.org This approach allows for the combination of the properties of the backbone polymer with the unique characteristics of the fluorinated grafts, leading to materials with enhanced surface properties, such as hydrophobicity and oleophobicity. wikipedia.org

Functional Polymers: The introduction of functional groups into HFIB-containing polymers is a promising route to new materials with specific functionalities. For example, the incorporation of acidic or basic groups could lead to the development of novel ion-exchange membranes for fuel cells or other electrochemical applications.

The table below illustrates the potential applications of different HFIB-based polymer architectures:

| Polymer Architecture | Potential Properties | Example Applications |

| Block Copolymers | Self-assembly, nanostructuring | Nanolithography, separation membranes |

| Graft Copolymers | Modified surface properties | Anti-fouling coatings, low-friction surfaces |

| Functional Polymers | Ion-conductivity, specific binding | Fuel cell membranes, sensors |

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry is becoming an indispensable tool in the design and development of new molecules and materials. Advanced computational modeling techniques can provide valuable insights into the reactivity of this compound and the properties of HFIB-containing polymers, thereby accelerating the discovery of new applications.

Density Functional Theory (DFT) is a powerful method for studying the electronic structure and reactivity of molecules. q-chem.comnih.gov DFT calculations can be used to:

Predict the outcome of chemical reactions involving HFIB by calculating reaction energies and activation barriers.

Understand the mechanism of catalytic reactions and guide the design of more efficient catalysts.

Investigate the electronic properties of HFIB-containing molecules and materials.

Molecular Dynamics (MD) simulations allow for the study of the dynamic behavior of polymers at the atomic and molecular level. researchgate.netmdpi.commdpi.com MD simulations can be employed to:

Predict the morphology and phase behavior of HFIB-based block and graft copolymers.

Investigate the transport properties of small molecules through HFIB-containing membranes.

Simulate the mechanical properties of HFIB-based elastomers and other materials.

The integration of these computational methods can provide a comprehensive understanding of the structure-property relationships in HFIB chemistry, enabling a more rational design of new materials.

Sustainable Synthesis and Green Chemistry Approaches for Fluorinated Compounds

The synthesis of fluorinated compounds, including this compound, has traditionally relied on methods that can be energy-intensive and may involve hazardous reagents. ox.ac.uk There is a growing emphasis on developing more sustainable and environmentally friendly synthetic routes.

Key principles of green chemistry that are being applied to the synthesis of fluorinated compounds include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with safer alternatives. For instance, recent breakthroughs have demonstrated methods for generating fluorochemicals directly from fluorspar (CaF2), bypassing the need for hazardous hydrogen fluoride (HF) gas. ox.ac.uk

Energy Efficiency: Developing synthetic methods that can be carried out at ambient temperature and pressure.

Catalysis: Utilizing catalytic reagents in small amounts rather than stoichiometric reagents.

Biocatalysis is an emerging area with the potential to provide highly selective and environmentally benign routes to fluorinated compounds. illinois.edu The use of enzymes to catalyze fluorination reactions could offer a sustainable alternative to traditional chemical methods. While direct biocatalytic routes to HFIB are still in their infancy, the broader progress in enzymatic C-F bond formation is a promising sign for the future.

Furthermore, several patents describe multistep chemical syntheses of this compound. google.comgoogle.com A critical evaluation of these existing routes through the lens of green chemistry metrics can identify opportunities for process optimization to reduce waste and improve sustainability.

The following table highlights some green chemistry approaches and their potential impact on the production of fluorinated compounds:

| Green Chemistry Approach | Potential Impact |

| Direct use of Fluorspar (CaF2) | Elimination of hazardous Hydrogen Fluoride (HF) |

| Biocatalysis | Highly selective reactions under mild conditions |

| Process Optimization | Reduced waste generation and energy consumption |

Q & A

What are the critical physicochemical properties of hexafluoroisobutene (HFIB) that influence its reactivity in synthetic chemistry applications?

Basic Question

HFIB’s reactivity is governed by its electron-deficient structure due to six fluorine atoms and a strained double bond. Key properties include:

- Electrophilicity : Fluorine’s electron-withdrawing effect enhances susceptibility to nucleophilic attack.

- Thermal Stability : Decomposition temperature and polymerization tendencies under varying conditions.

- Bond Angles and Strain : Computational studies (e.g., DFT calculations) reveal bond strain contributing to reactivity .

Methodological Approach : Use gas-phase spectroscopy and computational modeling (Gaussian, ORCA) to quantify bond parameters. Compare with experimental kinetics data from fluorination reactions .

How can researchers optimize experimental conditions for HFIB synthesis to minimize hazardous byproducts?

Basic Question

HFIB synthesis via halogen-exchange reactions often generates toxic intermediates (e.g., HF gas). Optimization strategies:

- Factorial Design : Test variables like temperature, catalyst loading, and solvent polarity using a 2³ factorial matrix to identify interactions .

- In Situ Monitoring : Employ FTIR or Raman spectroscopy to detect byproducts early.

Methodological Approach : Apply response surface methodology (RSM) to model yield vs. safety parameters. Validate with GC-MS and NMR to confirm purity .

What gaps exist in the mechanistic understanding of HFIB’s toxicity, and how can they be addressed experimentally?

Advanced Question

Conflicting data exist on HFIB’s acute vs. chronic toxicity. Gaps include:

- Metabolic Pathways : Limited data on cytochrome P450 interactions.

- Reactive Intermediate Formation : Role of trifluoroacetylated proteins in organ damage.

Methodological Approach : - In Vitro Models : Use hepatocyte cultures with LC-MS to track metabolite profiles.

- Comparative Studies : Cross-reference toxicity data with structurally similar fluorinated alkenes (e.g., hexafluoropropene) to identify structure-activity relationships .

How should researchers design experiments to resolve contradictions in HFIB’s reported polymerizability?

Advanced Question

Some studies report spontaneous polymerization, while others note stability under inert conditions. Contradictions may arise from:

- Impurity-Driven Initiation : Trace moisture or radicals in reaction systems.

- Pressure Effects : Gas-phase vs. liquid-phase behavior.

Methodological Approach : - Controlled Environment Replication : Conduct parallel experiments in rigorously dried vs. ambient systems. Use gel permeation chromatography (GPC) to analyze polymer molecular weights.

- Accelerated Rate Calorimetry (ARC) : Quantify polymerization kinetics under varying pressures .

What computational tools are most effective for predicting HFIB’s environmental persistence and degradation pathways?

Advanced Question

HFIB’s atmospheric lifetime and ozone depletion potential (ODP) remain debated.

Methodological Approach :

- Quantum Mechanical Calculations : Simulate UV photolysis pathways using TD-DFT.

- QSPR Models : Corlate calculated reaction barriers with experimental half-lives from smog chamber studies.

- Tropospheric Degradation : Incorporate hydroxyl radical (•OH) rate constants from pulsed laser photolysis experiments .

How can researchers validate the accuracy of HFIB detection methods in complex matrices (e.g., biological samples)?

Basic Question

Challenges include low concentrations and matrix interference.

Methodological Approach :

- Internal Standards : Use deuterated HFIB analogs for GC-MS quantification.

- Limit of Detection (LOD) Optimization : Perform spike-and-recovery tests in plasma or tissue homogenates.

- Cross-Validation : Compare results across LC-MS, GC-ECD, and ion mobility spectrometry .

What statistical frameworks are suitable for analyzing dose-response relationships in HFIB exposure studies?

Advanced Question

Non-linear dose-response curves complicate risk assessment.

Methodological Approach :

- Probit or Logit Models : Fit binary response data (e.g., mortality in animal models).

- Benchmark Dose (BMD) Analysis : Estimate lower confidence limits for toxicity thresholds.

- Bayesian Hierarchical Models : Account for inter-study variability in meta-analyses .

How do steric and electronic effects in HFIB influence its regioselectivity in Diels-Alder reactions?

Advanced Question

The electron-deficient double bond favors inverse electron-demand Diels-Alder reactions, but steric hindrance from CF₃ groups may limit adduct formation.

Methodological Approach :

- Computational Transition State Analysis : Identify regioselectivity using NCI plots and distortion/interaction models.

- Experimental Validation : Synthesize adducts with substituted dienes and characterize via X-ray crystallography .

What protocols ensure safe handling and disposal of HFIB in laboratory settings?

Basic Question

HFIB’s acute toxicity requires stringent safety measures.

Methodological Approach :

- Engineering Controls : Use gas-tight syringe pumps and gloveboxes with negative pressure.